3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reag
Properties
IUPAC Name |
3-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4OS/c1-13-20(28-15(3)23-13)12-25-8-6-16(7-9-25)11-26-14(2)24-19-10-17(22)4-5-18(19)21(26)27/h4-5,10,16H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUSVNHYKQIDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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